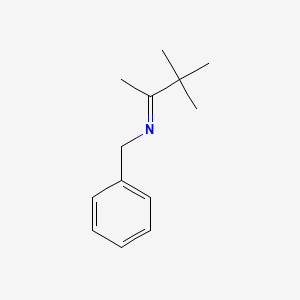
Benzenemethanamine, N-(1,2,2-trimethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- is an organic compound with the molecular formula C13H19N. It is a derivative of benzenemethanamine, where the amine group is substituted with a 1,2,2-trimethylpropylidene group. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- typically involves the reaction of benzenemethanamine with 1,2,2-trimethylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and efficiency. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions and minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-propylidene-: Similar in structure but with a propylidene group instead of 1,2,2-trimethylpropylidene.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of 1,2,2-trimethylpropylidene.
Uniqueness
Benzenemethanamine, N-(1,2,2-trimethylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
92310-74-2 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-benzyl-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C13H19N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3 |
Clave InChI |
MACKGKYIEVIEBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC1=CC=CC=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


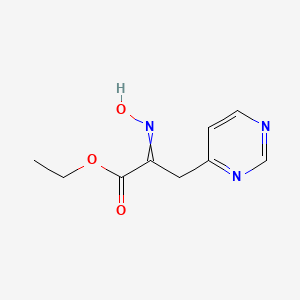
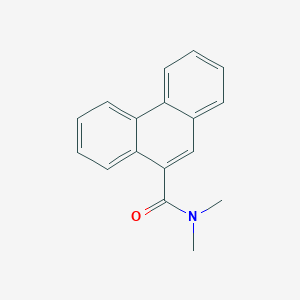
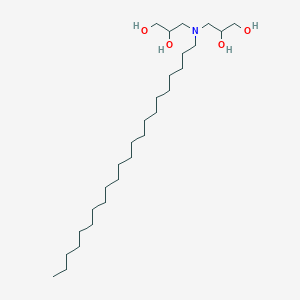
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
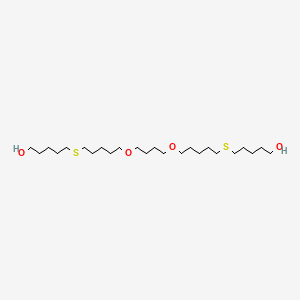
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
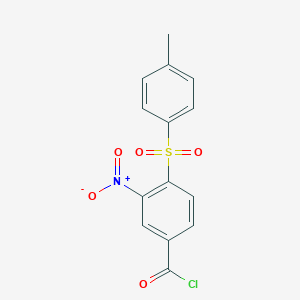
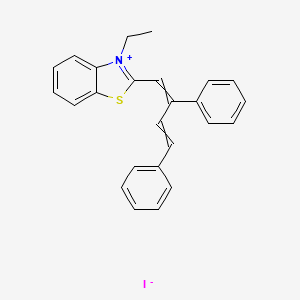
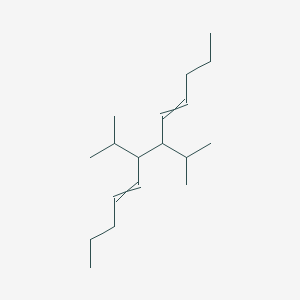
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
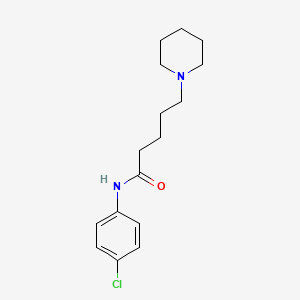
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
